molecular formula C15H10ClN3O4S B2911194 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 887878-59-3

3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2911194
CAS No.: 887878-59-3
M. Wt: 363.77
InChI Key: SASXPMDQGKFGPV-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chloro group at position 3 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 1,3,4-oxadiazole ring fused with a 5,6-dihydro-1,4-dioxin group.

Properties

IUPAC Name

3-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c16-11-8-3-1-2-4-10(8)24-12(11)13(20)17-15-19-18-14(23-15)9-7-21-5-6-22-9/h1-4,7H,5-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASXPMDQGKFGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features include a benzamide core linked to an oxadiazole ring and a dihydro-dioxin moiety. This article explores the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Structural Characteristics

The molecular formula of the compound is C13H10ClN3O4C_{13}H_{10}ClN_{3}O_{4} with a molecular weight of approximately 307.69 g/mol. The presence of chlorine at the para position enhances its reactivity and potential biological activity. The incorporation of various functional groups suggests diverse chemical properties that may lead to significant biological effects.

Structural Feature Description
Benzamide CoreProvides a scaffold for biological activity
Oxadiazole RingKnown for anticancer properties
Dihydro-Dioxin MoietyMay enhance solubility and bioavailability

Anticancer Properties

Research indicates that derivatives containing the 1,3,4-oxadiazole core have shown promise in inhibiting specific enzymes involved in cancer pathways. For instance, studies have demonstrated the ability of these compounds to inhibit calcium/calmodulin-stimulated adenylyl cyclases, which are implicated in cancer progression and chronic pain management .

The compound's structure allows it to interact with various biological targets, including:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate Synthase
  • Thymidine Phosphorylase

These interactions contribute to its antiproliferative effects against various cancer cell lines .

The mechanisms underlying the anticancer activity of 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide include:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in DNA synthesis and repair.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells by disrupting cellular signaling pathways.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

Several studies have evaluated the biological activity of compounds related to 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide:

  • Study on Antitumor Activity : A derivative was tested against various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer), showing IC50 values indicating significant cytotoxicity .
  • Mechanism-Based Approaches : Research highlighted that modifications to the oxadiazole structure can enhance efficacy against specific cancer types by targeting different enzymes involved in tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Key Findings Reference
3-Chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene + 1,3,4-oxadiazole + 1,4-dioxin Not explicitly reported (analogs suggest antimicrobial, enzyme inhibition) Hypothesized activity based on oxadiazole-dioxin hybrids
3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4d) Benzo[d]thiazol-2-one + 1,3,4-oxadiazole + p-tolyl Antimicrobial Yield: 85.5%; MICs against bacterial strains: 12.5–100 µg/mL
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) Benzo[b]thiophene + nitrothiazole Antimicrobial Yield: 48%; active against S. aureus and E. coli
N-(4-Fluorophenyl)-3-hydroxybenzo[b]thiophene-2-carboxamide (7) Benzo[b]thiophene + fluorophenyl MAO-B inhibition Selective hMAO-B inhibition at 10 µM
3-Chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide Benzo[b]thiophene + 1,3,4-thiadiazole + ethylsulfanyl Not reported Structural analog with sulfur-rich heterocycles

Key Observations:

Heterocyclic Diversity : The oxadiazole and thiadiazole rings are common in bioactive analogs. The 1,4-dioxin moiety in the target compound may enhance solubility or binding affinity compared to simpler aryl substituents (e.g., p-tolyl in 4d) .

Substituent Effects :

  • Chloro and Fluoro Groups : Chloro at position 3 (target compound) and fluoro at position 6 (compound 86) improve electrophilicity and membrane permeability, critical for antimicrobial activity .
  • Hydroxy vs. Carboxamide : Hydroxy-substituted analogs (e.g., compound 7) show enzyme inhibition, while carboxamide derivatives (e.g., compound 86) prioritize antimicrobial action .

Key Observations:

Synthetic Accessibility : Oxadiazole-containing analogs (e.g., 4d) are synthesized in high yields (78.5–90.2%) via cyclocondensation reactions, suggesting feasible scalability for the target compound .

Thermal Stability : Melting points for oxadiazole derivatives (e.g., 4d at 198–200°C) indicate strong intermolecular interactions, likely due to hydrogen bonding and π-stacking .

Functional Group Impact on Bioactivity

  • 1,3,4-Oxadiazole : Enhances antimicrobial and anti-Alzheimer’s activity by acting as a bioisostere for ester or amide groups, improving metabolic stability .
  • Dioxin Moiety : The 5,6-dihydro-1,4-dioxin group in the target compound may confer unique pharmacokinetic properties, such as prolonged half-life, compared to analogs with simpler substituents .
  • Halogenation : Chloro and fluoro substituents increase lipophilicity, enhancing penetration through bacterial cell walls (e.g., compound 86’s activity against S. aureus) .

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